molecular formula C5H3F2N B073466 2,6-Difluoropyridine CAS No. 1513-65-1

2,6-Difluoropyridine

Cat. No.: B073466
CAS No.: 1513-65-1
M. Wt: 115.08 g/mol
InChI Key: MBTGBRYMJKYYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound has the molecular formula C5H3F2N and a molecular weight of 115.08 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 124.5°C

Safety and Hazards

2,6-Difluoropyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1- tris (4-hydroxyphenyl)ethane . This suggests that 2,6-Difluoropyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that this compound can undergo Lithium diisopropylamide (LDA)-mediated ortholithiations in tetrahydrofuran at -78°C . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is a liquid at room temperature and has a boiling point of 124.5 °C/743 mmHg . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoropyridine can be synthesized through several methods. One common method involves the fluorination of 2,6-dichloropyridine using potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is typically carried out in a high-boiling solvent like sulfolane at elevated temperatures (180-188°C) for several hours . The product is then purified through distillation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of fluorine atoms makes the pyridine ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .

Comparison with Similar Compounds

2,6-Difluoropyridine can be compared with other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and pentafluoropyridine. While all these compounds share the common feature of fluorine substitution on the pyridine ring, their chemical properties and reactivity can vary significantly:

The unique positioning of the fluorine atoms in this compound provides a balance between reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGBRYMJKYYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164755
Record name 2,6-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-65-1
Record name 2,6-Difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1513-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIFLUOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoropyridine
Reactant of Route 2
2,6-Difluoropyridine
Reactant of Route 3
2,6-Difluoropyridine
Reactant of Route 4
Reactant of Route 4
2,6-Difluoropyridine
Reactant of Route 5
2,6-Difluoropyridine
Reactant of Route 6
2,6-Difluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.